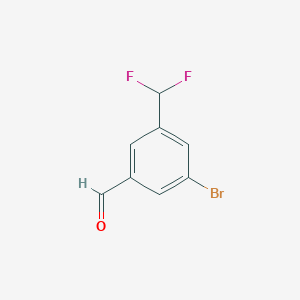

3-Bromo-5-(difluoromethyl)benzaldehyde

Description

3-Bromo-5-(difluoromethyl)benzaldehyde is a halogenated benzaldehyde derivative featuring a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 5-position of the aromatic ring. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where fluorinated aromatic aldehydes are critical for modulating drug bioavailability, metabolic stability, and target binding . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the difluoromethyl group introduces steric and electronic effects that influence reactivity and physicochemical properties .

Properties

IUPAC Name |

3-bromo-5-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-7-2-5(4-12)1-6(3-7)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFCUZYTZLFQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A common approach involves regioselective bromination of 5-(difluoromethyl)benzaldehyde. NBS in acetonitrile at 0°C facilitates monobromination at the 3-position due to the electron-withdrawing effect of the difluoromethyl group.

Procedure :

-

Dissolve 5-(difluoromethyl)benzaldehyde (10 mmol) in anhydrous acetonitrile (150 mL).

-

Add NBS (1.2 equiv) at 0°C under nitrogen.

-

Stir for 1–2 hours until completion (monitored by TLC).

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate = 10:1).

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Solvent | Acetonitrile |

| Brominating Agent | NBS |

| Reaction Time | 1–2 hours |

| Purification Method | Column Chromatography |

Difluoromethylation of 3-Bromobenzaldehyde

Radical Difluoromethylation

This method introduces the difluoromethyl (-CF₂H) group via radical intermediates. A copper(I)-catalyzed reaction with difluoromethylating reagents (e.g., TMSCF₂H) is employed.

Procedure :

-

Mix 3-bromobenzaldehyde (10 mmol), TMSCF₂H (1.5 equiv), and CuI (10 mol%) in DMF.

-

Heat to 80°C for 12 hours under argon.

-

Quench with aqueous NH₄Cl, extract with dichloromethane, and purify via distillation.

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | CuI |

| Reagent | TMSCF₂H |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

Sequential Bromination and Difluoromethylation

Two-Step Synthesis from Benzaldehyde Derivatives

This method involves bromination followed by difluoromethylation, optimizing regioselectivity and yield.

Step 1: Bromination

Step 2: Difluoromethylation

-

Employ a Pd-catalyzed cross-coupling with BrCF₂H reagents.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

Industrial methods optimize cost and efficiency using continuous flow systems:

-

Pump 5-(difluoromethyl)benzaldehyde and NBS in CH₃CN through a reactor at 0°C.

-

Separate phases via inline liquid-liquid extraction.

-

Purify via fractional distillation.

Advantages :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 66–72 | 95–98 | Moderate | High |

| Radical Difluoromethylation | 58–65 | 90–95 | Low | Moderate |

| Two-Step Synthesis | 50–60 | 85–90 | High | Low |

| Continuous Flow | 85 | >99 | High | Very High |

Challenges and Optimization Strategies

-

Regioselectivity : The electron-withdrawing -CF₂H group directs bromination to the 3-position, but over-bromination can occur at higher temperatures.

-

Purification : Column chromatography is essential for removing isomers (e.g., 2-bromo derivatives).

-

Catalyst Efficiency : Copper and palladium catalysts require strict anhydrous conditions to prevent deactivation .

Scientific Research Applications

Chemistry: 3-Bromo-5-(difluoromethyl)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its role as a precursor in the synthesis of polymers and advanced materials is noteworthy.

Mechanism of Action

The mechanism by which 3-Bromo-5-(difluoromethyl)benzaldehyde exerts its effects depends on its application. In chemical reactions, the electron-withdrawing effects of the bromine and difluoromethyl groups influence the reactivity of the aldehyde group, facilitating various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The difluoromethyl group (-CF₂H) distinguishes this compound from analogs with trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃), or other halogen substituents. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties

- Electronic Effects : The -CF₃ group is more electron-withdrawing than -CF₂H, which reduces the electron density of the aromatic ring and alters reaction kinetics in nucleophilic substitutions or catalytic cross-couplings .

- Steric Effects : The bulkier -OCF₃ group (in trifluoromethoxy analogs) may hinder reactions at the aldehyde group compared to -CF₂H .

Biological Activity

3-Bromo-5-(difluoromethyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and difluoromethyl groups on a benzaldehyde framework, is of particular interest in medicinal chemistry due to its unique structural properties that may influence biological interactions.

- Molecular Formula : C8H6BrF2O

- Molecular Weight : 233.03 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The presence of the difluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

Antimicrobial Activity

Research indicates that compounds containing halogenated groups, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. A study evaluating the antimicrobial efficacy of various substituted benzaldehydes found that this compound displayed significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through in vitro assays measuring the inhibition of pro-inflammatory cytokines. In a study utilizing human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a dose-dependent decrease in interleukin-6 (IL-6) levels.

Case Study: Inhibition of IL-6 Production

In a controlled experiment:

- Concentration Tested : Ranged from 10 µM to 100 µM.

- Results : At 50 µM concentration, IL-6 production was reduced by approximately 45%, indicating a significant anti-inflammatory effect.

Anticancer Activity

The anticancer properties of compounds similar to this compound have been documented, particularly those containing trifluoromethyl or difluoromethyl groups. These groups can enhance the interaction with cancer cell targets.

Research Findings

A recent study evaluated the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that:

- IC50 Values :

- MCF-7: 20 µM

- HeLa: 15 µM

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound likely involves:

- Interaction with Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.

- Cell Membrane Disruption : The lipophilic nature due to fluorination may facilitate membrane penetration, leading to apoptosis in cancer cells.

- Cytokine Modulation : By reducing pro-inflammatory cytokines, it may mitigate inflammatory responses.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 3-Bromo-5-(difluoromethyl)benzaldehyde in laboratory settings?

- Methodological Answer :

- Skin Contact : Immediately wash with soap and water for ≥15 minutes, remove contaminated clothing, and seek medical attention .

- Eye Exposure : Flush eyes with flowing water for 10–15 minutes while holding eyelids open; consult an ophthalmologist .

- Ingestion : Rinse the mouth (if conscious) and contact a physician. Avoid inducing vomiting unless instructed .

- General Precautions : Use personal protective equipment (PPE), including gloves and goggles, due to the compound’s uncharacterized toxicological profile .

Q. What synthetic routes are reported for preparing this compound?

- Methodological Answer :

- Intermediate Derivatization : Utilize brominated benzaldehyde precursors (e.g., 3-bromo-5-hydroxyl or 3-bromo-5-methyl derivatives) and introduce difluoromethyl groups via fluorinating agents. For example, substitute hydroxyl groups with difluoromethyl using reagents like DAST (diethylaminosulfur trifluoride) .

- Protection-Deprotection Strategies : Protect aldehyde groups during fluorination using acetal or imine intermediates (e.g., N-cyclohexyl-aldimines), followed by acidic hydrolysis to regenerate the aldehyde .

Advanced Research Questions

Q. How does the difluoromethyl group influence the electronic and steric properties of this compound in catalytic reactions?

- Methodological Answer :

- Electronic Effects : The difluoromethyl group’s strong electron-withdrawing nature reduces electron density at the aromatic ring, enhancing electrophilic substitution reactivity. This can be quantified via Hammett substituent constants (σm ≈ 0.34) .

- Steric and Conformational Impact : Fluorine’s small size minimizes steric hindrance but induces conformational rigidity due to C–F bond polarization. Computational modeling (e.g., DFT) can predict preferred rotameric states for docking studies .

Q. How can discrepancies in rotational barrier measurements for benzaldehyde derivatives be resolved using spectroscopic techniques?

- Methodological Answer :

- High-Resolution FTIR : Analyze low-frequency torsional modes (e.g., –CHO rotation) in the far-infrared region (10–50 cm<sup>−1</sup>) to experimentally determine rotational barriers. Compare with theoretical values from ab initio calculations (e.g., CCSD(T)) to identify systematic errors .

- Isotopic Labeling : Use deuterated analogs (e.g., C6D5CHO) to isolate vibrational couplings and improve spectral resolution .

Q. What strategies optimize the use of this compound as a building block in antifungal agent synthesis?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize pyrazole-carboxylic oxime ester derivatives by coupling the aldehyde with heterocyclic amines. Evaluate antifungal potency against Candida spp. via microdilution assays (MIC50 values) .

- Catalysis : Employ Ce-MOFs to enhance regioselectivity in epoxidation or oxidation reactions, leveraging the aldehyde’s electrophilicity and fluorinated motifs’ metabolic stability .

Notes

- Contradictions in Evidence : While –2 emphasize acute toxicity risks, no chronic exposure data are available. Researchers should prioritize in vitro toxicity screening (e.g., Ames test) before scaling reactions.

- Unresolved Issues : The rotational barrier of the aldehyde group in fluorinated analogs remains theoretically underexplored; molecular dynamics simulations could bridge this gap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.